molecular formula C18H17N3O3 B14458769 N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide CAS No. 72612-07-8

N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide

Cat. No.: B14458769
CAS No.: 72612-07-8
M. Wt: 323.3 g/mol
InChI Key: FEYHCEGFFWNPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 3-(1H-indol-3-yl)propylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: The major product formed is N-[3-(1H-indol-3-yl)propyl]-3-aminobenzamide.

    Substitution: Depending on the electrophile used, various substituted indole derivatives can be formed.

Scientific Research Applications

N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide is unique due to the presence of both the indole and nitrobenzamide moieties, which confer distinct biological activities. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

72612-07-8

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide

InChI

InChI=1S/C18H17N3O3/c22-18(13-5-3-7-15(11-13)21(23)24)19-10-4-6-14-12-20-17-9-2-1-8-16(14)17/h1-3,5,7-9,11-12,20H,4,6,10H2,(H,19,22)

InChI Key

FEYHCEGFFWNPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.